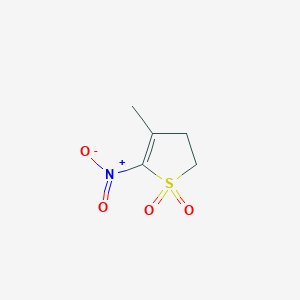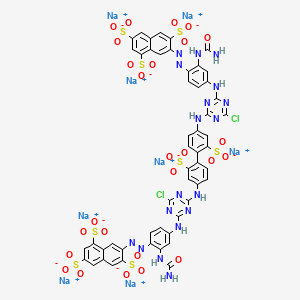
Octasodium 7,7'-((2,2'-disulphonato(1,1'-biphenyl)-4,4'-diyl)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(carbamoylamino))-4,1-phenylene)azo))bis(naphthalene-1,3,6-trisulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (sodium salt)” is a highly complex organic molecule. It is characterized by multiple functional groups, including sulfonate, biphenyl, triazine, carbamoylamino, and azo groups. Such compounds are often used in various industrial applications, including dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Biphenyl Derivative: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Sulfonate Groups: Sulfonation of the biphenyl derivative can be achieved using fuming sulfuric acid or chlorosulfonic acid.
Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including azo coupling and amide formation.
Industrial Production Methods
Industrial production of such complex compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial for the successful synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and amine groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc and hydrochloric acid.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its complex structure and vibrant colors.
Organic Synthesis: Serves as a building block for the synthesis of other complex organic molecules.
Biology and Medicine
Biological Staining: Used in histology and cytology for staining tissues and cells.
Drug Development:
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. In dyeing processes, it forms strong bonds with fibers, resulting in vibrant and long-lasting colors.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (potassium salt)
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (ammonium salt)
Uniqueness
The sodium salt form of the compound may exhibit different solubility and reactivity compared to its potassium and ammonium counterparts. These differences can influence its applications and effectiveness in various industrial processes.
Propiedades
Número CAS |
68133-40-4 |
|---|---|
Fórmula molecular |
C52H30Cl2N18Na8O26S8 |
Peso molecular |
1834.3 g/mol |
Nombre IUPAC |
octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |
Clave InChI |
WAPHSRMHUOCGQE-UHFFFAOYSA-F |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
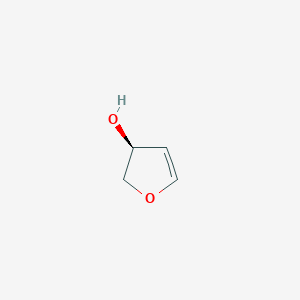
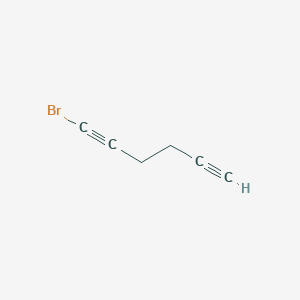
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
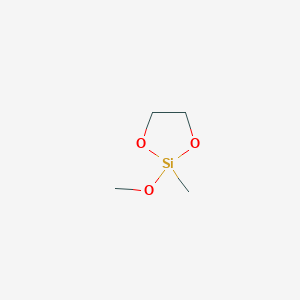

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
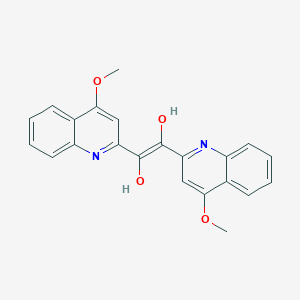
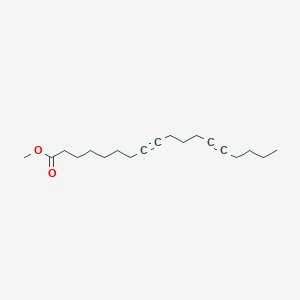
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
